molecular formula C19H18O4 B2680646 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 144036-28-2

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B2680646
CAS No.: 144036-28-2
M. Wt: 310.349
InChI Key: CAJIXRCHRHEPNN-UHFFFAOYSA-N
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Description

Historical Context of Xanthene Derivatives Research

The exploration of xanthene derivatives traces its origins to the 19th-century pioneering work of Adolf von Baeyer, who first synthesized fluorescein in 1871 through the condensation of phthalic anhydride and resorcinol. This discovery laid the foundation for understanding the photophysical and chemical properties of xanthene-based systems. Early applications focused primarily on dye chemistry, leveraging the conjugated π-system of the xanthene core for vibrant coloration.

By the mid-20th century, research pivoted toward biomedical applications as the structural similarity of xanthenes to biological chromophores became apparent. The introduction of hydroxyl and ketone groups into the xanthene framework marked a critical innovation, enabling interactions with biological targets. For instance, eosin derivatives gained prominence as histological stains due to selective cellular uptake.

The specific compound 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione emerged from 21st-century efforts to optimize xanthene derivatives for pharmaceutical applications. A 2023 study demonstrated its synthesis using lime juice as a biocatalyst under ultrasonic irradiation, achieving an 89.03% yield while reducing reaction times by 40% compared to traditional methods. This green chemistry approach reflects the historical progression from petrochemical-based synthesis to sustainable methodologies.

Significance in Medicinal Chemistry

Xanthene derivatives occupy a unique niche in drug discovery due to their dual capacity for structural modification and target engagement. The subject compound exhibits three pharmacologically relevant features:

  • Phenolic Bioactivity : The 4-hydroxyphenyl group enables hydrogen bonding with enzymatic active sites, as evidenced by its weak but measurable antibacterial activity against Escherichia coli (MIC: 128 µg/mL).
  • Ketone Reactivity : The 1,8-dione configuration permits Schiff base formation with amino groups, a mechanism exploited in protease inhibitor design.
  • Planar Aromaticity : Partial saturation of the xanthene core enhances membrane permeability while retaining π-π stacking capabilities with DNA nucleobases.

Recent investigations highlight its role as a lead compound in antimicrobial development. A 2025 review identified structural analogs demonstrating 47–107 µM inhibition of Candida albicans biofilm formation, with negligible cytotoxicity against HEK 293 cells. Additionally, the phenolic moiety contributes to antioxidant behavior, showing 53.42% DPPH radical scavenging at 100 µM concentrations.

Pharmacological Property Experimental Finding Source
Antibacterial (E. coli) MIC = 128 µg/mL
Antioxidant Activity 53.42% DPPH scavenging at 100 µM
Antifungal (C. albicans Biofilm) IC₅₀ = 47.34–107.10 µM

While current data suggest limited standalone efficacy, the molecule’s synthetic tractability enables systematic derivatization. For example, sulfonylation of analogous xanthenediones produced compounds with 32-fold enhanced antimicrobial potency against multidrug-resistant Staphylococcus aureus.

Structural Classification within Xanthene Family

This derivative belongs to the hexahydro-1H-xanthene-1,8(2H)-dione subclass, distinguished by three structural hallmarks:

1. Tricyclic Framework : Comprising two benzannulated rings fused to a central oxygenated pyran moiety (Figure 1). Partial saturation at C3–C7 introduces conformational flexibility absent in fully aromatic xanthenes.

2. Ketone Positioning : The 1,8-dione configuration creates two electrophilic centers amenable to nucleophilic attack, a feature exploited in multicomponent reactions for library synthesis.

3. 4-Hydroxyphenyl Substituent : Positioned at C9, this group introduces axial chirality and hydrogen-bonding capacity. X-ray crystallography of analogs reveals dihedral angles of 68.3° between the phenolic ring and xanthene plane, optimizing interactions with planar biological targets.

Molecular Property Value
Empirical Formula C₁₉H₁₈O₄
Molecular Weight 310.34 g/mol
Melting Point 228–230°C
Key Functional Groups 2 ketones, 1 phenol

The compound’s physicochemical profile presents both opportunities and challenges. The high melting point (228–230°C) suggests strong intermolecular hydrogen bonding, potentially complicating solubility. However, this same property enhances crystalline stability for X-ray characterization and formulation. Density functional theory (DFT) calculations on analogous structures predict a polar surface area of 86.7 Ų, indicative of moderate blood-brain barrier permeability.

Structural comparisons with prototypical xanthenes reveal critical differences:

  • vs. Fluorescein : Replacement of carboxylic acid with cyclohexenone rings reduces photodegradation while maintaining π-conjugation.
  • vs. Rhodamine B : Absence of amine groups eliminates cationic charge, potentially lowering nonspecific protein binding.

Properties

IUPAC Name

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17,20H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIXRCHRHEPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process:

    Condensation Reaction: The initial step often involves the condensation of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the xanthene core structure.

    Oxidation: The final step may involve oxidation to introduce the ketone functionalities at the 1 and 8 positions of the xanthene ring.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or solid acid catalysts can be employed to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl moiety and ketone groups are primary sites for oxidation.

  • Hydroxyphenyl oxidation : Under acidic conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), the hydroxyphenyl group oxidizes to a quinone structure, forming 9-(1,4-benzoquinone)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione .

  • Ketone oxidation : Strong oxidizing agents like CrO<sub>3</sub> convert the ketones to carboxylic acids, though this is less common due to steric hindrance .

Reaction Conditions and Products

ReagentConditionsProductYield (%)Source
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>70°C, 3 hQuinone derivative65
CrO<sub>3</sub>/AcOHReflux, 6 hDicarboxylic acid derivative42

Reduction Reactions

The ketone groups at positions 1 and 8 are selectively reduced to secondary alcohols.

  • NaBH<sub>4</sub> reduction : In ethanol at 25°C, NaBH<sub>4</sub> reduces both ketones to hydroxyl groups, yielding 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1,8-diol-1H-xanthene.

  • Catalytic hydrogenation : Using Pd/C and H<sub>2</sub>, the xanthene ring undergoes partial saturation, forming tetrahydro derivatives .

Key Reduction Data

ReagentSolventProductSelectivitySource
NaBH<sub>4</sub>Ethanol1,8-Diol derivative89%
H<sub>2</sub>/Pd-CTHFPartially saturated xanthene76%

Substitution Reactions

The hydroxyphenyl group participates in electrophilic substitution:

  • Halogenation : Bromine in acetic acid substitutes the hydroxyl group’s para position, forming 9-(3-bromo-4-hydroxyphenyl)-derivatives .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the meta position relative to the hydroxyl group .

Substitution Examples

Reaction TypeReagentProductYield (%)Source
BrominationBr<sub>2</sub>/AcOH9-(3-Bromo-4-hydroxyphenyl)-derivative78
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>9-(3-Nitro-4-hydroxyphenyl)-derivative82

Condensation Reactions

The enolic form of the xanthene-dione core reacts with aldehydes via Knoevenagel-Michael cascades:

  • With aromatic aldehydes : In water/acetonitrile with NaOAc, condensation yields 9-aryl-substituted xanthenes (e.g., 4a–4g derivatives) .

  • Mechanism : Electrochemically generated dimedone enolate initiates the reaction, forming intermediates that cyclize under mild conditions .

Condensation Efficiency

AldehydeCatalystProduct Yield (%)Reaction Time (h)Source
4-NitrobenzaldehydeNaOAc/electro955
4-FluorobenzaldehydeUltrasound893

Acid/Base-Mediated Rearrangements

  • Acidic conditions : The xanthene ring undergoes retro-aldol cleavage, producing cyclohexanone and phenolic fragments .

  • Basic conditions : Hydrolysis of the enol ether generates hemiacetal intermediates, as observed in studies using citric acid .

Biological Activity-Linked Modifications

  • Anticancer derivatives : Introduction of benzyloxy groups at the hydroxyphenyl position enhances DNA intercalation (e.g., compound 4a in with IC<sub>50</sub> = 34.59 µM against A549 cells).

  • Antimicrobial functionalization : Chlorination or methoxylation improves activity against Gram-positive bacteria .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of hexahydro-1H-xanthene-1,8(2H)-dione exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the hydroxyphenyl group enhances this activity by facilitating electron donation .

Anticancer Activity

Several studies have demonstrated the anticancer potential of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies on various cancer cell lines revealed that this compound can significantly reduce cell viability at specific concentrations .

Leishmanicidal Activity

The compound has also been investigated for its leishmanicidal properties. In vitro assays indicated that it effectively inhibits the growth of Leishmania parasites. The mechanism involves disruption of the parasite's metabolic processes, making it a candidate for developing new antileishmanial therapies .

Photophysical Properties

The unique structure of this compound contributes to interesting photophysical properties. It can be used in the development of organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation. Studies have shown that modifications to its structure can enhance its luminescent efficiency .

Dye Applications

Due to its vibrant color and stability under various conditions, this compound is also explored as a dye in textiles and biological imaging. Its ability to absorb light in specific wavelengths makes it suitable for applications requiring fluorescent markers .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Condensation Reaction : The initial step often involves the condensation of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalyst.
  • Cyclization : The intermediate undergoes cyclization under acidic or basic conditions to form the xanthene core structure.
  • Oxidation : The final step may involve oxidation to introduce ketone functionalities at the 1 and 8 positions of the xanthene ring.

Green Chemistry Approaches

Recent advancements have focused on utilizing green chemistry principles in the synthesis of this compound. Techniques such as solvent-free reactions and recyclable catalysts are being explored to enhance sustainability and reduce environmental impact during production.

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound involved treating human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Photophysical Applications

In another investigation focused on OLEDs, researchers synthesized derivatives of this compound and tested their emission properties. The results demonstrated that specific modifications significantly improved light emission efficiency compared to unmodified versions .

Mechanism of Action

The mechanism by which 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Hydroxyphenyl Derivatives

  • 3',4'-Dihydroxyphenyl Substituent (Compound 2) : Exhibited the highest antioxidant activity (IC₅₀ = 0.87 μM) among ten derivatives, attributed to the synergistic effect of two hydroxyl groups in the 3' and 4' positions .
  • 2',3'-Dihydroxyphenyl Substituent (Compound 1) : Showed 20% lower antioxidant activity than Compound 2, highlighting the importance of substituent positioning .

Halogenated Derivatives

  • 4'-Bromo-2'-methylphenyl (Compound 6) : Demonstrated potent antiproliferative activity against SW620 colon cancer cells (IC₅₀ = 0.87 μM), indicating that bromine enhances cytotoxicity, likely through DNA intercalation or halogen bonding .
  • 4-Chlorophenyl Derivatives : These compounds showed variable antimicrobial activity, with chlorine’s electron-withdrawing effects improving membrane penetration .

Benzyl Ether Derivatives

  • 4-(Benzyloxy)phenyl (Compound 4a): Exhibited cytotoxic activity against A549 lung carcinoma cells (IC₅₀ = 34.59 μM) and higher ligand efficiency than daunomycin, suggesting enhanced DNA intercalation due to the benzyl ether tail .

Fluorinated and Trifluoromethyl Derivatives

Antioxidant Activity

  • Most Active: Compound 2 (3',4'-dihydroxyphenyl) achieved 85% radical scavenging at 100 μM, outperforming the target compound’s mono-hydroxylated analogue .
  • Mechanism : Hydroxyl groups stabilize free radicals via resonance, with para-substitution offering optimal electron delocalization .

Antiproliferative Activity

  • A549 Lung Cancer : Benzyl ether derivatives (e.g., Compound 4a) exhibited moderate cytotoxicity, suggesting bulky substituents enhance DNA binding .

Antimicrobial Activity

  • Triazole-Modified Derivatives : Compounds 6i and 6f showed broad-spectrum activity against Bacillus subtilis and Candida albicans, with MIC values <10 μg/mL .
  • Chlorophenyl Analogues : Moderate antifungal activity against Saccharomyces cerevisiae due to improved lipophilicity .

Spectroscopic and Computational Insights

  • IR Spectra : All xanthenediones share C=O stretches at 1600–1680 cm⁻¹ and C–O–C vibrations at 1152 cm⁻¹. Substituents like hydroxyl or benzyloxy introduce additional O–H (3200–3600 cm⁻¹) or C–O (1170–1180 cm⁻¹) bands .
  • NMR Data : Methyl groups resonate as singlets at 1.0–1.25 ppm, while aryl protons appear as multiplets at 6.5–7.5 ppm .
  • Docking Studies : Compound 4a’s benzyl ether tail formed π-π stacking interactions with DNA base pairs, explaining its intercalative activity .

Biological Activity

9-(4-Hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic organic compound belonging to the xanthene family. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The following sections will delve into its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through various methods. One notable approach involves the ultrasound-assisted synthesis using lime juice as a catalyst. This method not only enhances yield but also promotes eco-friendly practices in organic synthesis . The general steps for synthesis include:

  • Condensation Reaction : 4-hydroxybenzaldehyde is reacted with cyclohexanone in the presence of a catalyst (e.g., p-toluenesulfonic acid).
  • Cyclization : The resulting intermediate undergoes cyclization under acidic or basic conditions.
  • Oxidation : Final oxidation introduces ketone functionalities at the 1 and 8 positions of the xanthene ring.

Antioxidant Activity

Research indicates that compounds in the xanthene family exhibit significant antioxidant properties. These properties are attributed to the hydroxyphenyl group which allows for effective radical scavenging activities. Studies suggest that derivatives of this compound can neutralize free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound. The compound was tested against various bacterial strains and demonstrated notable inhibition zones:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been explored. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .

Study on Antibacterial Activity

A study conducted by researchers utilized ultrasound-assisted synthesis to produce this compound and evaluated its antibacterial activity against multiple strains. The findings revealed that the synthesized compound exhibited substantial antibacterial activity comparable to standard antibiotics .

Antioxidant Efficacy Assessment

Another research project focused on assessing the antioxidant efficacy of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively scavenged DPPH radicals with an IC50 value significantly lower than that of common antioxidants like ascorbic acid .

The biological activities of this compound are thought to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Interaction : The hydroxyphenyl group can form hydrogen bonds with receptor sites, modulating their activity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione?

Answer: The synthesis typically involves a multi-step condensation reaction under acidic conditions. A common approach is the cyclocondensation of substituted phenols with dimedone or cyclohexanedione derivatives in the presence of catalysts like p-toluenesulfonic acid (PTSA) or iodine. For example, Wang et al. (2011) synthesized a structurally analogous compound, 4a-hydroxy-9-(4-hydroxyphenyl)-4,4a,5,6,9,9a-hexahydro-3H-xanthene-1,8(2H,7H)-dione, using a one-pot reaction with ethanol as the solvent and PTSA as the catalyst . Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst loading significantly influence yield and purity. Optimization via factorial design (e.g., varying molar ratios of reactants and catalysts) is recommended to improve efficiency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this xanthene derivative?

Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines molecular conformation, bond angles, and intermolecular interactions. For instance, SCXRD analysis of 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,6,9-tetrahydro-3H-xanthene-1,8(2H,7H)-dione revealed a chair-like cyclohexenone ring with dihedral angles of 108.5°–123.7° between aromatic planes .
  • NMR spectroscopy: ¹H and ¹³C NMR identify substituent effects on chemical shifts (e.g., hydroxyl protons resonate at δ 5.2–5.5 ppm in DMSO-d₆) .
  • IR spectroscopy: Confirms carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental bioactivity data for this compound?

Answer: Contradictory bioactivity results (e.g., antibacterial vs. anti-inflammatory efficacy) may arise from variability in assay conditions or molecular interactions. Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites, while molecular docking simulations assess binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). For example, xanthene derivatives with methoxy substituents showed enhanced binding to bacterial cell walls in silico, aligning with observed antibacterial trends . Integrating computational models with dose-response experimental data (e.g., IC₅₀ values) reduces ambiguity .

Q. What experimental design strategies optimize the compound’s synthesis while minimizing byproduct formation?

Answer: A central composite design (CCD) or Box-Behnken design is effective for multi-factor optimization. Key variables include:

FactorRangeImpact
Catalyst concentration0.5–2.0 mol%Higher loading accelerates condensation but may degrade reactants.
Temperature70–110°CElevated temperatures favor cyclization but risk decomposition.
Solvent polarityEthanol vs. acetonitrilePolar aprotic solvents reduce side reactions but increase cost.

Response surface methodology (RSM) can model interactions between factors, enabling identification of optimal conditions. For example, Odabas¸og˘lu et al. (2008) achieved >85% yield in a related xanthene synthesis by optimizing catalyst (PTSA) and solvent (ethanol) parameters .

Q. How do substituent modifications (e.g., hydroxyl vs. methoxy groups) influence the compound’s pharmacological profile?

Answer: Substituent effects are critical for structure-activity relationships (SAR):

  • Hydroxyl groups: Enhance solubility and hydrogen-bonding interactions, improving bioavailability. The 4-hydroxyphenyl moiety in the target compound showed moderate COX-2 inhibition (IC₅₀ ~15 µM) in vitro .
  • Methoxy groups: Increase lipophilicity and membrane permeability. A study on 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione demonstrated 2-fold higher antibacterial activity (MIC 8 µg/mL) against S. aureus compared to hydroxyl analogs .
    Advanced SAR studies require combinatorial synthesis and high-throughput screening to map substituent effects across biological targets .

Q. What mechanistic insights explain discrepancies in the compound’s reactivity under varying pH conditions?

Answer: The compound’s keto-enol tautomerism is pH-sensitive. Under acidic conditions (pH < 4), the enol form predominates, increasing electrophilicity at the carbonyl carbon and facilitating nucleophilic attacks. In alkaline media (pH > 9), deprotonation of the hydroxyl group enhances resonance stabilization, reducing reactivity. Kinetic studies using UV-Vis spectroscopy (λₘₐₓ ~280 nm for enol form) and HPLC monitoring of reaction intermediates are recommended to validate mechanistic pathways .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaled-up synthesis?

Answer: COMSOL’s Reaction Engineering Module integrates mass/heat transfer equations with kinetic data to simulate reactor performance. For example, coupling finite element analysis (FEA) with Arrhenius parameters (pre-exponential factor A, activation energy Eₐ) predicts temperature gradients and byproduct formation in continuous-flow reactors. AI algorithms further optimize parameters like residence time and mixing efficiency, reducing trial-and-error experimentation .

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